molecular formula C10H12N2O5S B5266938 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID

2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID

Cat. No.: B5266938
M. Wt: 272.28 g/mol
InChI Key: AYELSYDKPZXHHB-UHFFFAOYSA-N
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Description

2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID is a chemical compound with a complex structure that includes an ethylamino group, a sulfonyl group, and an anilino group attached to an oxoacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-{4-[(ethylamino)sulfonyl]anilino}-2-oxoacetate. This intermediate is then hydrolyzed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted anilino derivatives depending on the substituent used.

Scientific Research Applications

2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • 2-(4-Nitroanilino)-2-oxoethylsulfonylacetic acid

Uniqueness

2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylamino and sulfonyl groups provide unique sites for chemical modification and interaction with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[4-(ethylsulfamoyl)anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c1-2-11-18(16,17)8-5-3-7(4-6-8)12-9(13)10(14)15/h3-6,11H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYELSYDKPZXHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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